

A Comparative Guide to the Mass Spectrometry Analysis of Indan-5-carbaldehyde

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Compound of Interest

Compound Name: Indan-5-carbaldehyde

Cat. No.: B1583184

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For researchers, scientists, and drug development professionals, accurate molecular identification is paramount. This guide provides a detailed comparison of the mass spectrometry analysis of **Indan-5-carbaldehyde** against common aromatic aldehydes, Benzaldehyde and 2-Naphthaldehyde. The following sections present experimental data, detailed protocols, and visual representations to aid in the characterization and differentiation of these compounds.

Physicochemical Properties and Mass Spectrometry Overview

A fundamental step in mass spectrometry analysis is understanding the basic physicochemical properties of the analyte and its comparators. These properties influence their behavior during ionization and fragmentation.

Property	Indan-5-carbaldehyde	Benzaldehyde	2-Naphthaldehyde
Molecular Formula	C ₁₀ H ₁₀ O[1][2][3]	C ₇ H ₆ O[4]	C ₁₁ H ₈ O
Molecular Weight	146.19 g/mol [2][3]	106.12 g/mol [4]	156.18 g/mol
CAS Number	30084-91-4[2][3]	100-52-7[5]	66-99-9

Comparative Mass Spectra Analysis

Electron Ionization (EI) is a common technique for the analysis of aromatic aldehydes. The resulting mass spectra provide a unique fragmentation pattern that serves as a molecular fingerprint.

Feature	Indan-5-carbaldehyde	Benzaldehyde	2-Naphthaldehyde
Ionization Method	Electron Ionization (EI)	Electron Ionization (EI)[4]	Electron Ionization (EI)
Molecular Ion (M^+)	m/z 146 (Base Peak) [6]	m/z 106 (Base Peak) [4]	m/z 156
Key Fragment Ions (m/z)	145 $[M-H]^+$ [6]	105 $[M-H]^+$, 77 $[C_6H_5]^+$, 51 $[C_4H_3]^+$ [4]	155 $[M-H]^+$, 127 $[M-CHO]^+$, 128, 126

The mass spectrum of **Indan-5-carbaldehyde** is distinguished by a prominent molecular ion peak at m/z 146, which is also the base peak.[6] A significant fragment is observed at m/z 145, corresponding to the loss of a hydrogen atom.[6] In contrast, Benzaldehyde also shows the molecular ion as the base peak at m/z 106, with characteristic fragments at m/z 105 (loss of H), m/z 77 (phenyl cation), and m/z 51.[4] 2-Naphthaldehyde presents a molecular ion at m/z 156 and shows key fragments at m/z 155 and 127.

Experimental Protocols

A robust and reproducible experimental protocol is crucial for obtaining high-quality mass spectrometry data. The following is a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of aromatic aldehydes.

1. Sample Preparation:

- Accurately weigh 10 mg of the aldehyde standard and dissolve in 10 mL of a suitable solvent such as methanol or dichloromethane to prepare a 1 mg/mL stock solution.
- Perform serial dilutions to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 $\mu\text{g/mL}$).

2. GC-MS Instrumentation and Parameters:

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar capillary column.
- Inlet Temperature: 250°C.
- Injection Volume: 1 μ L in splitless mode.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature of 60°C, hold for 2 minutes.
 - Ramp to 150°C at a rate of 10°C/min.
 - Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40-400.
 - Transfer Line Temperature: 280°C.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

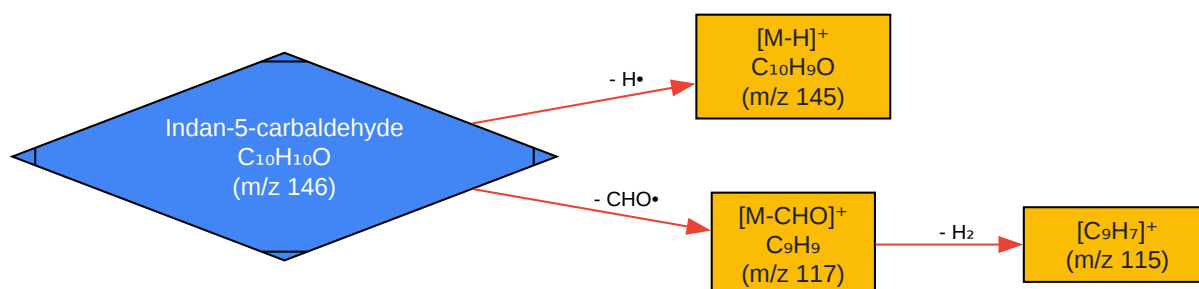
3. Data Analysis:

- Identify the peaks based on their retention times and comparison of the acquired mass spectra with reference libraries (e.g., NIST).

- Perform quantitative analysis by constructing a calibration curve from the peak areas of the standard solutions.

Visualizing Experimental Workflow and Fragmentation

To further clarify the analytical process and the molecular fragmentation, the following diagrams are provided.



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